3-Propylnitrile Vitamin D3
Description
Properties
Molecular Formula |
C₃₀H₄₇NO |
|---|---|
Molecular Weight |
437.7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 3 Propylnitrile Vitamin D3
Stereoselective Synthesis of 3-Propylnitrile Vitamin D3
The most efficient routes to Vitamin D analogs are typically convergent, involving the synthesis of distinct A-ring and CD-ring fragments, which are later coupled to form the complete carbon skeleton. symeres.commdpi.com This approach allows for modifications to be made to either fragment before the final assembly.
The construction of 3-Propylnitrile Vitamin D3 would logically begin with the preparation of two key synthons: a CD-ring fragment and a functionalized A-ring fragment.
CD-Ring Synthon: Due to the intricate stereochemistry of the C- and D-rings, this fragment is most practically obtained from the degradation of readily available Vitamin D3 or other chiral starting materials. symeres.comnih.gov This ensures that the crucial chiral centers at C-8, C-13, C-14, and C-17 are correctly configured. A common CD-ring precursor is a C,D-indanone derivative, prepared for subsequent coupling.
A-Ring Synthon: The A-ring synthon must contain the 3-propylnitrile moiety or a suitable precursor. A plausible approach starts with a chiral material like (-)-quinic acid to build the A-ring framework stereoselectively. mdpi.com The synthesis would involve several steps to install the necessary functional groups. A key intermediate would be an A-ring precursor with a leaving group (e.g., tosylate or bromide) at the terminus of a 3-propyl chain at the C-3 position. The nitrile group could then be introduced via a nucleophilic substitution reaction using a cyanide salt, a standard method for nitrile synthesis. chemistrysteps.com
| Table 1: Hypothetical Precursor Strategy for A-Ring Synthon | |
| Starting Material | (-)-Quinic Acid or other suitable chiral pool material |
| Key Intermediate 1 | A-ring diol with protected hydroxyl groups |
| Key Intermediate 2 | Introduction of a 3-hydroxypropyl side chain at C-3 |
| Key Intermediate 3 | Conversion of the terminal hydroxyl to a good leaving group (e.g., tosylate) |
| Final A-Ring Synthon | Nucleophilic substitution with NaCN or KCN to form the 3-propylnitrile group, followed by conversion to a phosphine (B1218219) oxide or sulfone for coupling. |
The cornerstone of the synthesis is the coupling of the A-ring and CD-ring synthons. The Julia-Kocienski or Wittig-Horner olefination reactions are powerful and widely used methods for this transformation, as they are highly effective in forming the C6-C7 double bond of the characteristic triene system of Vitamin D. mdpi.comnih.govbaranlab.org
For instance, in a Julia-Kocienski olefination, an A-ring sulfone would be deprotonated with a strong base to form a carbanion, which then attacks the carbonyl group of the CD-ring ketone. The subsequent elimination of the sulfonyl group generates the triene system. The final steps would involve the deprotection of any protecting groups, such as silyl (B83357) ethers on the hydroxyl functions.
Maintaining stereochemical integrity is paramount throughout the synthesis. symeres.com
Chiral Pool: The use of a CD-ring fragment derived from natural Vitamin D3 preserves the multiple stereocenters of that portion of the molecule. baranlab.org
A-Ring Configuration: The stereochemistry at the C-3 position of the A-ring is established during the synthesis of the A-ring synthon, often originating from the chirality of the starting material.
Triene Geometry: The geometry of the conjugated triene system is critical for biological activity. The Julia-Kocienski and related olefination reactions often provide good stereoselectivity, favoring the desired (5Z,7E)-diene geometry, although the exact ratio of isomers can depend on the specific reaction conditions and the structure of the coupling partners. mdpi.com
Functionalization Strategies Utilizing the Nitrile Moiety
The nitrile group is a versatile functional handle, capable of undergoing a variety of chemical transformations to produce other valuable functionalities. researchgate.net Its presence in the 3-Propylnitrile Vitamin D3 analog opens avenues for creating a library of related compounds.
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent. libretexts.org
Reduction to Primary Amines: Treatment with a powerful hydride-donating agent, such as lithium aluminum hydride (LiAlH₄), results in the complete reduction of the nitrile to a primary amine. chemistrysteps.comlibretexts.org This reaction proceeds via two consecutive nucleophilic additions of hydride to the electrophilic nitrile carbon. libretexts.org This would convert the 3-propylnitrile side chain into a 3-(4-aminobutyl) side chain, introducing a basic nitrogen atom.
Reduction to Aldehydes: A partial reduction to yield an aldehyde can be achieved using a less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (e.g., -78 °C). libretexts.orglibretexts.org DIBAL-H adds a single hydride equivalent to form an intermediate imine-aluminum complex. This complex is stable at low temperatures but is hydrolyzed upon acidic workup to release the corresponding aldehyde. libretexts.org This transformation would yield a 3-(3-formylpropyl) Vitamin D3 derivative, which can be used in further reactions like reductive amination or Wittig reactions.
| Table 2: Selective Reduction of the Nitrile Moiety | ||
| Desired Product | Reagent | Resulting Functional Group |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | -CH₂-NH₂ |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | -CHO |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents. chemistrysteps.compressbooks.pub
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile triple bond to form an intermediate imine anion. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This reaction provides an effective method for C-C bond formation, allowing for the synthesis of derivatives with more complex side chains at the C-3 position. For example, reacting 3-Propylnitrile Vitamin D3 with methylmagnesium bromide would, after hydrolysis, yield a derivative with a 4-oxopentyl side chain at C-3.
Cyclization Reactions: While less common without a suitably positioned internal nucleophile, the nitrile group can participate in intramolecular cyclization reactions. If another reactive group were present on the Vitamin D3 scaffold, it could potentially be induced to react with the nitrile. For instance, a radical-mediated intramolecular cyclization could be envisioned to form new heterocyclic structures fused to the A-ring, a strategy that has been explored in other molecular systems. researchgate.net
Incorporation into Novel Vitamin D Skeletons
The construction of novel Vitamin D analogs often involves the convergent synthesis approach, where the A-ring and the CD-ring/side-chain portions of the molecule are synthesized independently and then joined together.
Wittig-Horner and Related Coupling Reactions for A-Ring Construction
A cornerstone of Vitamin D analog synthesis is the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction. nih.govnih.gov This powerful carbon-carbon bond-forming reaction is frequently used to couple an A-ring phosphine oxide synthon with a CD-ring ketone (such as Grundmann's ketone or its derivatives). researchgate.netnih.gov
The key advantage of this reaction is its high stereoselectivity, typically yielding the desired (Z)-triene system characteristic of the Vitamin D scaffold. The reaction involves the deprotonation of the A-ring phosphine oxide to form a stabilized carbanion, which then attacks the CD-ring ketone. Subsequent elimination of a phosphate (B84403) byproduct forms the central double bond that links the two major fragments of the molecule. nih.gov This convergent strategy is highly modular, allowing for variations in both the A-ring and CD-ring components to be combined late in the synthesis, facilitating the creation of a diverse library of analogs. researchgate.netchemrxiv.org
Side-Chain Elongation and Modification via Nitrile Intermediates
While direct literature on "3-Propylnitrile Vitamin D3" is absent, the use of nitrile groups as versatile chemical handles in organic synthesis is a well-established principle that can be applied to Vitamin D side-chain modification. A nitrile group (-C≡N) can be introduced and subsequently transformed into a variety of other functional groups.
For example, a tosylate precursor on the Vitamin D side chain can be converted to a nitrile by treatment with potassium cyanide (KCN). nih.gov From this nitrile intermediate, several transformations are possible:
Reduction to an Aldehyde: Using reagents like Diisobutylaluminium hydride (DIBAL-H), the nitrile can be partially reduced to an aldehyde, which is a key precursor for further side-chain elongation via reactions like the Wittig or Grignard reactions. nih.gov
Reduction to a Primary Amine: Complete reduction with agents like Lithium aluminum hydride (LiAlH4) would yield a primary amine, introducing nitrogen into the side chain.
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group would produce a carboxylic acid, enabling the formation of amides or esters.
This versatility makes the nitrile group a valuable, albeit not commonly cited, intermediate for elaborating the side chain of Vitamin D analogs to explore structure-activity relationships. mdpi.com
Application in the Synthesis of C2-, C20-, or D-Ring Modified Analogs
The modular nature of Vitamin D synthesis allows for extensive modifications across the entire scaffold.
C2-Modified Analogs: The C2 position on the A-ring is a frequent target for modification to create analogs with dissociated biological activities (e.g., high anti-proliferative effects with low calcemic activity). nih.gov Novel analogs with cyanoalkyl side chains at the C-2 position have been synthesized and evaluated. nih.gov These syntheses often involve preparing a modified A-ring synthon which is then coupled with the CD-ring via the Wittig-Horner reaction. nih.govnih.gov
C20-Modified Analogs: The C20 position is a stereocenter that influences the orientation of the side chain. Synthesizing C20-epimers (unnatural stereochemistry) or introducing different substituents at this position can significantly impact biological activity. nih.gov These modifications are typically incorporated into the CD-ring fragment before its coupling with the A-ring. chemrxiv.org
D-Ring Modified Analogs: The D-ring itself can be altered, for instance, by creating 16-ene analogs or by replacing the five-membered ring with an aromatic ring. nih.govnih.gov Such changes dramatically alter the molecule's shape and can lead to unique biological profiles. The synthesis of these analogs also relies on building a modified CD-ring precursor prior to the key coupling step. nih.gov
Chemical Yield Optimization and Process Intensification in Synthesis
Optimizing the synthesis of Vitamin D analogs is crucial for both research and potential therapeutic applications. Key areas of focus include improving reaction yields and developing more efficient, scalable processes.
Yield Optimization: Strategies to improve yields in Vitamin D synthesis often focus on the critical coupling and deprotection steps. For instance, in the Mitsunobu reaction used for inverting the stereochemistry at the C3-position, careful selection of reagents and reaction conditions is necessary to maximize the yield of the desired epimer. iiarjournals.orgiiarjournals.org Similarly, optimizing the Wittig-Horner coupling reaction conditions (e.g., base, temperature, solvent) is essential for achieving high yields of the target triene system. nih.gov
Process Intensification: Traditional Vitamin D synthesis involves a photochemical step (UV irradiation of a 7-dehydrocholesterol (B119134) precursor) followed by a thermal isomerization, which can be time-consuming. acs.orgnih.gov Modern approaches have focused on process intensification using microflow reactors. acs.orgresearchgate.net
A continuous-flow process combining UV photoirradiation with high pressure and high temperature (photo-high-p,T) has been shown to dramatically reduce reaction times from hours or minutes to mere seconds. acs.orgnih.gov This method not only accelerates the synthesis but can also improve selectivity and yield. For example, one study achieved a 42% conversion of the precursor with a 17% yield of Vitamin D3 in under a minute, representing a productivity enhancement of up to two orders of magnitude compared to previous flow setups. nih.govresearchgate.netresearchgate.net
| Parameter | Batch/Capillary Process | Intensified Microflow Process | Productivity Increase |
| Residence Time | ~15 minutes | < 1 minute (e.g., 43 seconds) | ~20x faster |
| Productivity | e.g., 1.9 mg/h | Up to 338 mg/h (calculated) | Up to 178x |
| Concentration | Low (High-dilution) | Higher concentrations possible | - |
| This interactive table summarizes the advantages of process intensification in Vitamin D synthesis based on reported findings. acs.orgresearchgate.net |
Rationale for Nitrile Functionalization in Vitamin D Analog Structural Design
Bioisosteric Strategies and Nitrile as a Pharmacophore in Secosteroids
Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetics. nih.gov The nitrile group is a versatile bioisostere and can mimic several other functionalities. nih.gov
Nitrile as a Bioisostere:
Hydroxyl/Carbonyl Surrogate: The polar nature of the nitrile group allows it to serve as a bioisostere for hydroxyl (-OH) or carbonyl (C=O) groups, which are critical for interactions within the VDR ligand-binding pocket. nih.gov The 3-hydroxyl group of Vitamin D3 is a key interaction point; replacing it or modifying its environment with a nitrile-containing moiety could modulate VDR binding.
Halogen Mimic: The nitrile group can also mimic the polarization and steric profile of halogens, which are sometimes used in drug design to improve binding or metabolic properties. nih.gov
Nitrile as a Pharmacophore: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The nitrile group's ability to act as a potent hydrogen bond acceptor and its rigid, linear geometry can make it a key part of a molecule's pharmacophore. nih.govresearchgate.net In secosteroids like Vitamin D, a nitrile group could be positioned to form specific, favorable interactions with amino acid residues in the VDR's ligand-binding domain that are not formed by the natural hormone, potentially leading to altered agonist or even antagonist activity. nih.gov
The table below illustrates common bioisosteric replacements involving the nitrile group.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Hydroxyl (-OH) | Nitrile (-CN) | Mimics polarity and hydrogen bond accepting capability. nih.gov |
| Carboxylic Acid (-COOH) | Nitrile (-CN) | Acts as a surrogate, improving metabolic stability and cell permeability. nih.gov |
| Halogen (e.g., -Br, -I) | Nitrile (-CN) | Mimics polarization with smaller steric bulk, potentially improving target fit. nih.gov |
| Ketone (C=O) | Nitrile (-CN) | Functions as a bioisostere, engaging in similar polar interactions. nih.gov |
Computational Design and Predictive Modeling for Nitrile-Modified Analogs
Computational chemistry provides powerful tools for the rational design of new therapeutic agents, including novel Vitamin D analogs. nih.gov These in silico methods allow researchers to predict how structural modifications, such as the introduction of a 3-propylnitrile group, might affect a molecule's behavior before undertaking complex chemical synthesis.
Predictive Modeling Techniques:
Molecular Docking: This technique simulates the binding of a ligand (the Vitamin D analog) to the three-dimensional structure of its target protein (the VDR). Docking studies can predict the binding orientation and affinity of a novel analog, providing insight into how the nitrile group might interact with amino acids in the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By analyzing a series of related Vitamin D analogs, a QSAR model could be developed to predict the activity of a new, untested compound like 3-Propylnitrile Vitamin D3.
These computational approaches are crucial for prioritizing which novel analogs are most promising for synthesis and biological testing. For instance, modeling can help predict whether a designed analog will have a favorable interaction with the VDR while also assessing its potential for metabolic degradation by enzymes like CYP3A4. nih.gov This predictive power accelerates the design-synthesis-testing cycle in the development of new Vitamin D-based therapies. nih.gov
The following table summarizes the application of computational methods in the design of Vitamin D analogs.
| Computational Method | Application in Vitamin D Analog Design | Key Insights Provided |
| Molecular Docking | Predicting the binding mode of a novel analog within the VDR ligand-binding pocket. nih.gov | Binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds). |
| Molecular Dynamics | Assessing the stability of the analog-VDR complex and conformational changes over time. nih.gov | Stability of binding, flexibility of the ligand and protein, role of solvent molecules. |
| Free Energy Calculations | Estimating the binding free energy to rank the potency of different analogs. nih.gov | Quantitative prediction of binding strength, aiding in lead prioritization. |
Molecular and Cellular Investigations of Vitamin D Analogs Derived from Nitrile Intermediates
Vitamin D Receptor (VDR) Binding Affinity and Selectivity of Derived Analogs
The initial and most critical step in the mechanism of action for any vitamin D analog is its binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor that mediates the genomic effects of vitamin D. The affinity and selectivity with which an analog binds to the VDR are primary determinants of its biological potency.
In Vitro Radioligand Binding Assays
In vitro radioligand binding assays are a standard method to determine the binding affinity of a test compound (a non-radioactive "cold" ligand) for a receptor. These assays measure the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-1α,25-dihydroxyvitamin D3) for binding to the VDR. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which is inversely proportional to the binding affinity.
In studies of novel vitamin D3 derivatives with cyanoalkyl side chains at the C-2 position, researchers have synthesized and evaluated their VDR binding affinity. nih.gov These studies provide a framework for how a compound like "3-Propylnitrile Vitamin D3" might be assessed. For instance, a study by Saitoh et al. (2015) evaluated a series of 2α-cyanoalkyl-substituted vitamin D3 analogs and compared their VDR binding affinity to that of the natural hormone, 1α,25-dihydroxyvitamin D3. nih.gov
Competitive Binding Studies
Competitive binding studies are a cornerstone for understanding the structure-activity relationship of novel vitamin D analogs. By systematically modifying the structure of the analog and measuring the corresponding changes in VDR binding affinity, researchers can deduce which chemical moieties are crucial for receptor interaction.
Below is an illustrative data table, based on the type of data presented in studies of analogous compounds, showing the relative VDR binding affinity of hypothetical nitrile-containing vitamin D3 analogs compared to the natural ligand.
| Compound | Substitution Position | Relative VDR Binding Affinity (%) (vs. 1α,25(OH)₂D₃) |
| 1α,25-dihydroxyvitamin D₃ | - | 100 |
| Analog A | 2α-(cyanomethyl) | Data not available |
| Analog B | 2α-(2-cyanoethyl) | Data not available |
| Analog C | 2α-(3-cyanopropyl) | Data not available |
This table is for illustrative purposes only, as specific data for "3-Propylnitrile Vitamin D3" is not publicly available.
Transcriptional Activity and Gene Regulation by Derived Analogs
Following binding to the VDR, the ligand-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Reporter Gene Assays for VDR-Mediated Transactivation
Reporter gene assays are a common method to quantify the transcriptional activity of a vitamin D analog. In these assays, cells are transfected with a plasmid containing a VDRE linked to a reporter gene (e.g., luciferase). The cells are then treated with the vitamin D analog, and the resulting expression of the reporter gene is measured. The level of reporter gene expression is indicative of the analog's ability to activate VDR-mediated transcription.
Studies on 2α-cyanoalkyl vitamin D3 derivatives have utilized such assays to evaluate their transactivation potential. nih.gov The results of these studies indicate that the ability of an analog to induce gene transcription is often correlated with its VDR binding affinity, though exceptions exist where analogs may exhibit preferential activation of certain genes.
Analysis of VDR-Target Gene Expression Profiles
Beyond reporter gene assays, the effect of a vitamin D analog on the expression of endogenous VDR target genes is often assessed using techniques like quantitative real-time PCR (qPCR) or microarray analysis. This provides a more comprehensive understanding of the analog's biological activity in a cellular context. Key VDR target genes involved in cell proliferation, differentiation, and mineral metabolism are often examined.
For example, the expression of CYP24A1, a gene that encodes the enzyme responsible for vitamin D catabolism and is a well-established VDR target, is frequently measured. The potency of an analog in inducing CYP24A1 expression is a reliable indicator of its VDR-mediated transcriptional activity.
The following is a hypothetical data table illustrating the kind of results obtained from such analyses for nitrile-containing analogs.
| Compound | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | Transcriptional Activity (CYP24A1 Induction, EC50) |
| 1α,25-dihydroxyvitamin D₃ | 100% | X nM |
| Analog A (2α-cyanomethyl) | Data not available | Data not available |
| Analog B (2α-cyanoethyl) | Data not available | Data not available |
| Analog C (2α-cyanopropyl) | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for "3-Propylnitrile Vitamin D3" is not publicly available.
Chromatin Immunoprecipitation (ChIP) Studies of VDR-DNA Binding
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with DNA in the natural context of the cell. When applied to VDR, ChIP can identify the specific genomic sites where the VDR-ligand complex binds. Combined with high-throughput sequencing (ChIP-seq), this method can map VDR binding sites across the entire genome.
While specific ChIP-seq studies for nitrile-containing vitamin D analogs are not widely published, the methodology is well-established for the natural hormone and other analogs. nih.govnih.gov Such studies have revealed thousands of VDR binding sites, often located far from the transcriptional start sites of the genes they regulate. nih.gov A ChIP-seq study of a compound like "3-Propylnitrile Vitamin D3" would be crucial to determine if its nitrile moiety alters the genome-wide binding profile of the VDR, potentially leading to a unique pattern of gene regulation and distinct biological effects. The analysis would involve treating cells with the analog, cross-linking protein-DNA complexes, immunoprecipitating the VDR-DNA complexes with a specific antibody, and then sequencing the associated DNA fragments to identify the VDR binding sites.
Cellular Differentiation and Proliferation Modulation by Derived Analogs (In Vitro Models)
No studies are available on the effects of "3-Propylnitrile Vitamin D3."
Effects on Leukemic Cell Line Differentiation (e.g., HL-60)
There is no published research investigating the impact of "3-Propylnitrile Vitamin D3" on the differentiation of HL-60 or any other leukemic cell line. For context, the HL-60 promyelocytic leukemia cell line is a standard model used to assess the pro-differentiating activity of other vitamin D analogs.
Inhibition of Proliferation in Hyperproliferative Cell Models
Scientific literature contains no data on the anti-proliferative efficacy of "3-Propylnitrile Vitamin D3" in any hyperproliferative cell models, such as those for psoriasis or cancer. Many other vitamin D analogs have been shown to inhibit proliferation in various cell types.
Cell Cycle Analysis and Apoptosis Induction Studies
No cell cycle analysis or apoptosis induction studies have been published for "3-Propylnitrile Vitamin D3." Research on other analogs often demonstrates an ability to cause a blockade in the G0/G1 phase of the cell cycle and induce programmed cell death.
Ligand-Induced Conformational Changes in VDR and Coregulator Recruitment
There is no information regarding the binding of "3-Propylnitrile Vitamin D3" to the VDR, any subsequent conformational changes to the receptor, or its influence on the recruitment of coactivators or dissociation of corepressors. The interaction between a ligand and the VDR's ligand-binding domain is a critical step that dictates the biological response by modulating the recruitment of transcriptional machinery.
Preclinical Efficacy and Selectivity of 3-Propylnitrile Vitamin D3: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, no preclinical or clinical studies specifically investigating the chemical compound “3-Propylnitrile Vitamin D3” have been identified. As a result, it is not possible to provide a detailed article on its preclinical efficacy and selectivity profile according to the requested outline.
The field of vitamin D analog research is extensive, with thousands of compounds synthesized and evaluated in an effort to dissociate the therapeutic benefits of vitamin D from its calcemic side effects. nih.gov These analogs often feature modifications to the A-ring, C-ring, or the side chain of the vitamin D molecule to alter their interaction with the vitamin D receptor (VDR) and other proteins involved in vitamin D metabolism and signaling. nih.govmdpi.com
The requested article outline focuses on key areas of preclinical assessment for novel vitamin D analogs, including:
In Vitro and Ex Vivo Biological Assessment: This typically involves evaluating a compound's ability to activate the VDR in various cell lines and assessing its biological responses in primary cell cultures. nih.gov
Animal Model Studies: These studies are crucial for understanding the physiological effects of a new analog. They often investigate responses in the skeletal system (e.g., effects on bone remodeling markers, osteoblast, and osteoclast activity), immunomodulatory effects (e.g., influence on T-cell differentiation and cytokine expression), and antiproliferative activities in cancer models (e.g., xenograft studies). frontiersin.orgresearchgate.netnih.gov
While extensive research exists for numerous other vitamin D analogs, the specific compound "3-Propylnitrile Vitamin D3" does not appear in the public scientific domain. Modifications at the C-2 position of the A-ring have been explored, but a propylnitrile group at the C-3 position is not described in the available literature. nih.gov
Therefore, without any primary research data, it is impossible to generate a scientifically accurate and informative article on the preclinical profile of "3-Propylnitrile Vitamin D3." The creation of such an article would necessitate the fabrication of data, which would be misleading and scientifically unsound.
Further research and publication in peer-reviewed scientific journals would be required before a comprehensive article on the preclinical efficacy and selectivity of "3-Propylnitrile Vitamin D3" could be written.
Preclinical Efficacy and Selectivity Profiling of Nitrile Modified Vitamin D Analogs
Animal Model Studies for Investigating Physiological Effects of Derived Analogs
Differential Tissue-Specific Responses and Selectivity Profiles
The development of vitamin D analogs with tissue-specific actions is a primary goal in medicinal chemistry. The native hormone, 1α,25-dihydroxyvitamin D3, exhibits a broad range of activities, but its therapeutic use for conditions like cancer and autoimmune diseases is often limited by hypercalcemia, a consequence of its potent effects on calcium metabolism in the intestine, bone, and kidneys. nih.gov The rationale behind modifying the vitamin D molecule is to create analogs that preferentially act on specific tissues, thereby separating the desired anti-proliferative, pro-differentiative, or immunomodulatory effects from the calcemic ones.
Nitrile modifications, such as the conceptual 3-propylnitrile group, are designed to alter the analog's binding affinity for the VDR in a tissue-dependent manner. The VDR, upon binding to a ligand, undergoes a conformational change that facilitates its interaction with a multitude of co-regulatory proteins. The specific array of co-regulators present in a given cell type dictates the transcriptional output. By altering the ligand's structure, it is possible to influence this VDR-coregulator interaction, leading to a unique pattern of gene regulation in different tissues.
For instance, an analog might be engineered to have a high affinity for the VDR in immune cells, leading to potent immunomodulatory effects, while exhibiting a lower affinity or inducing a less active conformation of the VDR in intestinal cells, resulting in reduced calcium absorption. This selectivity is the hallmark of a "dissociated" vitamin D analog.
Table 1: Conceptual Selectivity Profile of a Nitrile-Modified Vitamin D Analog
| Target Tissue/Cell Type | Predicted Biological Response | Relative Calcemic Effect |
| Immune Cells (e.g., T-lymphocytes, Dendritic cells) | High immunomodulatory activity (e.g., suppression of pro-inflammatory cytokines) | Low |
| Cancer Cells (e.g., prostate, breast) | Potent anti-proliferative and pro-differentiative effects | Low |
| Intestinal Epithelial Cells | Minimal induction of calcium transport genes | Low |
| Bone Cells (Osteoblasts/Osteoclasts) | Balanced effect on bone remodeling, minimizing net calcium mobilization | Low |
Mechanistic Elucidation of Dissociated Biological Activities
The dissociated biological activities of novel vitamin D analogs can be attributed to a combination of molecular and cellular mechanisms. The introduction of a nitrile group, a polar and sterically distinct functional group, can significantly influence the analog's pharmacokinetic and pharmacodynamic properties.
At the molecular level, the primary mechanism involves differential VDR activation. The ligand-binding pocket of the VDR is adaptable, and subtle changes in the ligand structure can lead to significant alterations in the conformation of the activated receptor. This, in turn, affects the recruitment of coactivator and corepressor proteins. For example, a nitrile-modified analog might stabilize a VDR conformation that preferentially recruits coactivators involved in anti-inflammatory gene expression in macrophages, while being less effective at recruiting coactivators necessary for the expression of calcium channels in the intestine.
Furthermore, the interaction of the analog with other proteins involved in vitamin D metabolism and transport plays a crucial role. These include:
Vitamin D Binding Protein (DBP): The affinity of an analog for DBP in the serum affects its bioavailability and half-life. A lower affinity for DBP can lead to more rapid clearance but also potentially greater availability of the free, active compound to target tissues.
Cytochrome P450 Enzymes: The susceptibility of an analog to metabolic inactivation by enzymes such as CYP24A1 is a key determinant of its potency and duration of action. Modifications to the vitamin D structure can render the analog more resistant to degradation, thereby prolonging its therapeutic effect.
The interplay of these factors—differential VDR activation, altered binding to DBP, and modified metabolic stability—underpins the dissociated biological activities of novel vitamin D analogs. The ultimate goal of this line of research is to develop compounds with a wide therapeutic window, allowing for the treatment of a variety of diseases with minimal risk of hypercalcemia.
Table 2: Potential Mechanistic Contributors to Dissociated Activity of Nitrile-Modified Vitamin D Analogs
| Mechanism | Description | Consequence for Selectivity |
| Differential VDR Conformation | The analog induces a unique VDR shape upon binding. | Preferential recruitment of tissue-specific co-regulatory proteins, leading to cell-type-specific gene transcription. |
| Altered DBP Affinity | The analog has a modified binding affinity for the serum vitamin D binding protein. | Influences bioavailability, half-life, and delivery to different tissues. |
| Modified Metabolism | The analog is more or less susceptible to breakdown by metabolic enzymes (e.g., CYP24A1). | Prolongs or shortens the duration of action in specific cellular compartments. |
| Non-Genomic Pathways | The analog may differentially activate rapid, membrane-initiated signaling pathways. | Contributes to a unique profile of cellular responses independent of gene transcription. |
Analytical and Spectroscopic Characterization of 3 Propylnitrile Vitamin D3 and Its Derived Analogs
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
There is no published research on the use of High-Performance Liquid Chromatography (HPLC) for the purity assessment or isomeric separation of "3-Propylnitrile Vitamin D3," as the compound itself is not described in the scientific literature.
Method Development for Intermediate and Product Analysis
No methods have been developed for the analysis of intermediates or the final product of "3-Propylnitrile Vitamin D3" synthesis, as no synthetic routes have been reported.
Chiral Chromatography for Stereoisomer Resolution
Given the lack of any synthesis or characterization of "3-Propylnitrile Vitamin D3," there are no reports on the use of chiral chromatography to resolve its potential stereoisomers.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
As "3-Propylnitrile Vitamin D3" has not been synthesized or isolated, there is no mass spectrometry data available to confirm its molecular weight or structure.
LC-MS/MS for Trace Analysis and Metabolite Identification
There are no LC-MS/MS methods developed for the trace analysis or identification of metabolites of "3-Propylnitrile Vitamin D3." The metabolic fate of this hypothetical compound is unknown.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Without a sample of the compound, High-Resolution Mass Spectrometry (HRMS) cannot be performed, and therefore, the exact mass of "3-Propylnitrile Vitamin D3" has not been determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Comprehensive structural elucidation of "3-Propylnitrile Vitamin D3" using Nuclear Magnetic Resonance (NMR) spectroscopy has not been conducted, as the compound is not available for analysis. Consequently, no NMR data (¹H NMR, ¹³C NMR, etc.) exists.
1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HMQC, HMBC)
No published 1H NMR, 13C NMR, or 2D NMR data for 3-Propylnitrile Vitamin D3 were found. For a novel analog such as this, these techniques would be essential for structural elucidation.
¹H NMR (Proton NMR): Would be used to identify the chemical environment of all protons in the molecule. Key signals would include those for the vinyl protons of the triene system, the methine proton of the C-3 carbon bearing the propylnitrile group, and the various methyl and methylene groups of the steroid core and side chain. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.
¹³C NMR (Carbon-13 NMR): Would provide information on the number and type of carbon atoms. Distinct signals would be expected for the nitrile carbon, the carbons of the propyl group, the olefinic carbons of the triene system, and the individual carbons of the A, C, and D rings and the side chain.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be critical to assemble the structure by establishing connectivity between protons (COSY) and between protons and carbons (HMQC for direct one-bond correlations and HMBC for two- and three-bond correlations).
Interactive Data Table: Expected ¹H NMR Chemical Shifts for 3-Propylnitrile Vitamin D3 (Hypothetical)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for 3-Propylnitrile Vitamin D3 (Hypothetical)
| Carbon | Expected Chemical Shift (ppm) |
| Data Not Available | Data Not Available |
Conformational Analysis via NMR
Specific conformational analysis of 3-Propylnitrile Vitamin D3 using NMR techniques has not been reported in the literature. Generally, for vitamin D analogs, NMR studies, particularly Nuclear Overhauser Effect (NOE) experiments, are employed to determine the through-space proximity of protons, which provides insights into the three-dimensional structure and preferred conformations of the A-ring and the orientation of the side chain. The rapid equilibrium between different chair conformations of the A-ring is a characteristic feature of vitamin D analogs that is often studied using advanced NMR methods.
Infrared (IR) Spectroscopy for Functional Group Identification
No published Infrared (IR) spectroscopy data for 3-Propylnitrile Vitamin D3 is available. This technique would be instrumental in identifying the key functional groups within the molecule. The most characteristic absorption band would be for the nitrile (C≡N) stretching vibration, which is typically observed in the range of 2260-2220 cm⁻¹. Other expected significant peaks would include C-H stretching vibrations for the alkyl and vinyl groups, and C=C stretching for the triene system.
Interactive Data Table: Expected IR Absorption Bands for 3-Propylnitrile Vitamin D3 (Hypothetical)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Nitrile (C≡N) stretch | Data Not Available |
| C-H (sp²) stretch | Data Not Available |
| C-H (sp³) stretch | Data Not Available |
| C=C (alkene) stretch | Data Not Available |
X-ray Crystallography for Absolute Stereochemistry and Conformational Details (if available for derived analogs)
There are no published X-ray crystallography studies for 3-Propylnitrile Vitamin D3 or any of its derived analogs. X-ray crystallography is the definitive method for determining the absolute stereochemistry and providing precise details of the molecular conformation in the solid state. If a suitable crystal of 3-Propylnitrile Vitamin D3 could be obtained, this technique would confirm the stereochemical configuration at all chiral centers and provide exact bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional structure of the molecule.
Future Perspectives and Emerging Research Directions for Nitrile Bearing Vitamin D Analogs
Development of Next-Generation Synthetic Strategies for Nitrile-Functionalized Secosteroids
The synthesis of vitamin D analogs is a complex, multi-step process that often begins with a precursor like 7-dehydrocholesterol (B119134). This is irradiated with ultraviolet light to form previtamin D3, which is then thermally isomerized to vitamin D3. The introduction of a nitrile group, such as a propylnitrile moiety, at the C-3 position would necessitate the development of novel synthetic methodologies. Current research into the synthesis of vitamin D analogs focuses on creating more efficient, high-yield, and stereoselective processes. For nitrile-functionalized secosteroids, future strategies would likely involve advanced catalytic systems and continuous-flow chemistry to improve reaction times and yields.
Exploration of Novel Therapeutic Applications Beyond Traditional Vitamin D Roles
The functionalization of the vitamin D molecule can significantly alter its biological activity, leading to analogs with enhanced potency or novel therapeutic effects.
Neuroprotective and Anti-inflammatory Potentials
Vitamin D receptors are present in various immune cells, and the hormone plays a role in regulating the immune system. Future research into nitrile-bearing vitamin D analogs would likely investigate their potential to modulate inflammatory pathways, which could have implications for neurodegenerative diseases and other inflammatory conditions.
Applications in Autoimmune Disorders
Given the immunomodulatory properties of vitamin D, novel analogs are of interest for the treatment of autoimmune disorders. Research in this area would focus on how the addition of a nitrile group might enhance the ability of the vitamin D analog to regulate immune cell function and potentially reduce the autoimmune response.
Metabolic Disease Research
Vitamin D is known to play a role in calcium and phosphorus metabolism. The structural modifications in new analogs could lead to compounds with altered effects on metabolic pathways, which would be a key area of investigation for their potential use in metabolic diseases.
Advanced Computational Approaches for Rational Design and Lead Optimization
Modern drug discovery heavily relies on computational modeling to predict the interaction of new molecules with their biological targets. For nitrile-bearing vitamin D analogs, molecular docking simulations would be employed to model the binding of these compounds to the vitamin D receptor (VDR). These computational approaches can help in the rational design of new analogs with improved binding affinity and biological activity, thereby optimizing the lead compounds before their synthesis and biological testing.
Integration with Omics Technologies for Comprehensive Biological Profiling
To understand the full biological impact of a novel compound, a systems-level approach is necessary. "Omics" technologies, such as genomics, proteomics, and metabolomics, would be crucial in profiling the cellular and systemic responses to nitrile-bearing vitamin D analogs. This comprehensive biological profiling can reveal the mechanisms of action, identify potential off-target effects, and uncover new therapeutic opportunities for these novel compounds.
While the specific compound "3-Propylnitrile Vitamin D3" is not documented in current scientific literature, the framework for researching novel vitamin D analogs is well-established. Future discoveries in this area will undoubtedly build upon these advanced synthetic, therapeutic, computational, and systems biology approaches.
Exploration of Prodrug Strategies for Nitrile-Modified Analogs
The therapeutic application of potent Vitamin D analogs is often hampered by challenges such as poor solubility, metabolic instability, or off-target effects leading to hypercalcemia. nih.gov Prodrug design is a well-established strategy to overcome these pharmacokinetic and pharmacodynamic hurdles. nih.gov A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov For nitrile-modified Vitamin D analogs, a prodrug approach could unlock their full therapeutic promise by enhancing their delivery and efficacy.
The rationale for developing prodrugs of nitrile-containing Vitamin D analogs is multifaceted. The nitrile group itself is metabolically quite stable and generally passes through the body unchanged. nih.gov This stability is advantageous, as it allows medicinal chemists to focus on attaching a bioreversible moiety to another part of the Vitamin D molecule, such as the hydroxyl groups, to modulate its properties.
Key objectives for designing prodrugs of nitrile-modified Vitamin D analogs include:
Enhanced Bioavailability: Improving absorption after administration.
Increased Solubility: Modifying the molecule to be more soluble in aqueous environments for better formulation and absorption.
Site-Specific Delivery: Designing the prodrug to be activated by enzymes that are predominantly found in the target tissue, thereby concentrating the active drug where it is needed most and reducing systemic side effects.
Improved Pharmacokinetic Profile: Prolonging the drug's half-life in circulation, leading to a more sustained therapeutic effect. nih.gov
Bioreversible Derivatization and Potential Moieties
The core principle of prodrug design lies in bioreversible derivatization, where a chemical modification is made that can be cleaved in a predictable manner within the body. For Vitamin D analogs, the hydroxyl groups are prime targets for such modifications. Esterification is a common and effective method for creating prodrugs. nih.gov
By converting a hydroxyl group into an ester, the lipophilicity of the molecule can be significantly altered, which can in turn affect its absorption, distribution, and cellular uptake. These ester prodrugs are designed to be hydrolyzed by esterase enzymes, which are abundant in the blood, liver, and other tissues, to release the active hydroxyl-containing drug.
Below is a table illustrating potential prodrug moieties that could be appended to a nitrile-bearing Vitamin D analog and the enzymes responsible for their cleavage.
| Prodrug Moiety | Linkage Type | Activating Enzyme(s) | Expected Change in Property |
| Acetate, Propionate, Butyrate | Ester | Esterases (e.g., Carboxylesterases) | Increased Lipophilicity |
| Phosphate (B84403) | Phosphate Ester | Alkaline Phosphatases | Increased Water Solubility |
| Amino Acid Conjugate | Ester or Amide | Peptidases, Esterases | Potential for Transporter-Mediated Uptake |
| Glucuronide | Ether Glucuronide | β-Glucuronidases | Increased Water Solubility, Potential for Targeted Delivery |
Enzymatic Activation Mechanisms
The successful activation of a prodrug is contingent on the presence and activity of specific enzymes in the body. For ester-based prodrugs of nitrile-modified Vitamin D analogs, carboxylesterases are the primary enzymes responsible for hydrolysis. These enzymes are widely distributed, ensuring that the prodrug can be converted to the active form.
In more targeted approaches, a prodrug could be designed to be a substrate for an enzyme that is overexpressed in a particular disease state. For instance, certain tumors overexpress specific phosphatases or peptidases. A Vitamin D analog prodrug designed to be cleaved by these enzymes could achieve targeted release of the active compound in the tumor microenvironment, enhancing its anti-cancer effects while minimizing systemic toxicity. mdpi.com
The following table outlines enzymes relevant to prodrug activation and their primary locations.
| Enzyme Family | Primary Location(s) | Relevance to Prodrug Activation |
| Carboxylesterases | Liver, Plasma, Intestine | Hydrolysis of ester-linked prodrugs to release the active drug. |
| Alkaline Phosphatases | Liver, Bone, Intestine, Placenta | Cleavage of phosphate ester prodrugs, increasing local concentration of the active drug in tissues like bone. |
| Cytochrome P450 (CYP) Enzymes | Liver, Intestine, and other tissues | Can be involved in the metabolism of the parent drug or, in some cases, the prodrug moiety. youtube.com |
| β-Glucuronidases | High concentration in some tumor microenvironments | Potential for targeted release of glucuronide-conjugated prodrugs in cancer therapy. |
The strategic application of prodrug design holds significant promise for the future development of nitrile-bearing Vitamin D analogs. By carefully selecting the prodrug moiety and considering the enzymatic landscape of the body, it is possible to create novel therapeutics with improved efficacy and safety profiles, addressing unmet needs in the treatment of a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
